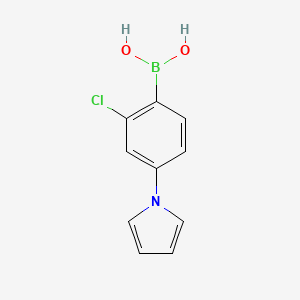
(2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrrole moiety. The presence of these functional groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Borylation: The introduction of the boronic acid group can be achieved through borylation reactions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source.
Substitution: The chloro and pyrrole groups can be introduced through nucleophilic aromatic substitution reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers the aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Molecular Targets and Pathways: The primary molecular target in these reactions is the palladium catalyst, which facilitates the formation of carbon-carbon bonds through a series of redox processes.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chloro and pyrrole substituents, making it less versatile in certain reactions.
(4-(1H-pyrrol-1-yl)phenyl)boronic acid: Similar structure but without the chloro group, which may affect its reactivity and selectivity in certain reactions.
(2-Chloro-phenyl)boronic acid: Lacks the pyrrole moiety, which can limit its applications in the synthesis of heterocyclic compounds.
Uniqueness: (2-Chloro-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both chloro and pyrrole substituents, which enhance its reactivity and versatility in various chemical transformations. The combination of these functional groups allows for a broader range of applications in organic synthesis, making it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C10H9BClNO2 |
|---|---|
Molecular Weight |
221.45 g/mol |
IUPAC Name |
(2-chloro-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H |
InChI Key |
WCVDVVFKWSKHSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















